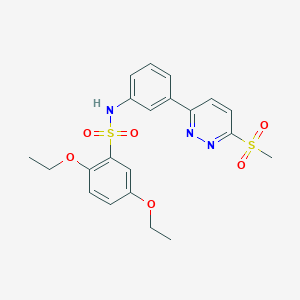
2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB-PEA, is a novel compound that has gained significant attention in the field of scientific research. This compound was first synthesized in 2016 and has since been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
- The compound's potential in photodynamic therapy (PDT) for cancer treatment is highlighted. A zinc phthalocyanine derivative with benzenesulfonamide groups showed properties useful for PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Heterocyclic Synthesis
- Benzenesulfonamide acts as a powerful Directed Metalation Group (DMG) in arylsulfonamides, showing vast potential in the synthesis of heterocyclic compounds. This includes applications in the preparation of sultams, sultones, benzothiazinones, and benzothiazepines, among others, demonstrating its versatility in chemical synthesis (Familoni, 2002).
Antimicrobial Activity
- Compounds containing benzenesulfonamide have shown antimicrobial activity against various bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Photocatalytic Applications
- The zinc(II) phthalocyanine derivative with benzenesulfonamide substituents has been studied for its potential in photocatalytic applications. Its properties like solubility in common solvents, monomeric species, and favorable photostability make it a suitable candidate for photocatalytic uses, particularly in environmental applications (Öncül, Öztürk, & Pişkin, 2021).
Molecular Docking Studies
- Molecular docking studies of compounds with benzenesulfonamide structure have been conducted to understand their potential as cyclooxygenase-2 inhibitors. This could have implications in drug development for diseases where COX-2 inhibition is beneficial (Al-Hourani et al., 2015).
Structural Studies in Crystallography
- Crystallographic studies of N-substituted benzenesulfonamides have been used to understand their conformational differences, which could have implications in designing molecules for specific biological activities (Borges et al., 2014).
Potential in Cancer Treatment
- The photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been explored for their potential in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Conformational Effects in Alkoxychalcone Hybrids
- The inclusion of a methylene group in arylsulfonamide para-alkoxychalcones affects their conformation and crystal structure, which is crucial for understanding the molecular properties that influence biological activity (de Castro et al., 2013).
Eigenschaften
IUPAC Name |
2,5-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-19(30-5-2)20(14-17)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPQMXLAXVDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)
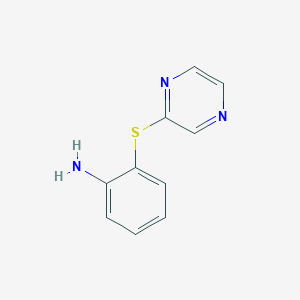

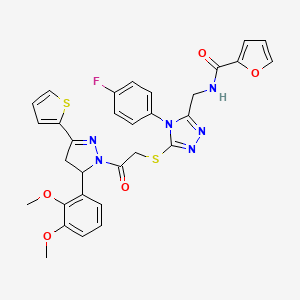
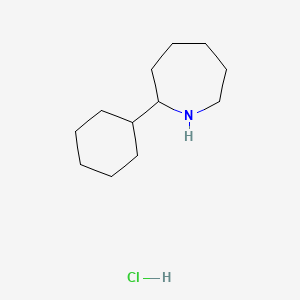
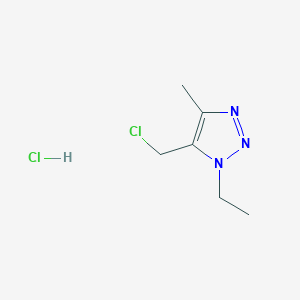

![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)
![1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B3005491.png)
![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)
![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)